molecular formula C17H12F3NO2 B1636436 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde CAS No. 338416-72-1

1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde

Cat. No. B1636436
CAS RN: 338416-72-1
M. Wt: 319.28 g/mol
InChI Key: FZLAHHBDMCATQU-UHFFFAOYSA-N
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Description

The compound “1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the literature .

Scientific Research Applications

Cross-linking in Protein Chemistry

  • Application : Cross-linking of amino groups with phenol, imidazole, or indole groups in proteins.
  • Insight : Formaldehyde adds to amide, guanidyl, and indole groups of proteins, forming cross-linking products with amino groups. This is an equilibrium reaction at neutrality and low temperatures, and such cross-linking can occur between aminomethylol groups and indole groups (Fraenkel-conrat & Olcott, 1948).

Synthesis of Heterocyclic Compounds

  • Application : Synthesis of heterocyclic compounds like 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles.
  • Insight : 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde is used in the synthesis of heterocyclic compounds, demonstrating its versatility as a synthon in organic chemistry (Gribble, Jiang, & Liu, 2002).

Electrophilic Substitution Reactions

  • Application : Electrophilic substitutions of indoles with diethoxycarbenium tetrafluoroborate to functionalize indole derivatives.
  • Insight : Reactions involving electrophilic substitutions provide insights into chemical reactivity and potential pharmaceutical applications of indole derivatives (Pindur & Flo, 1990).

Nanocatalysis in Green Chemistry

  • Application : Green and sustainable nanocatalyzed synthetic routes for Knoevenagel condensation.
  • Insight : Indole-3-carbaldehyde's active role in nanocatalyzed synthetic methods highlights its importance in environmentally friendly and efficient chemical synthesis (Madan, 2020).

Antimicrobial and Antioxidant Applications

  • Application : Synthesis of compounds with potential antimicrobial and antioxidant activities.
  • Insight : The Vilsmeier–Haack reaction approach is used to synthesize compounds with broad-spectrum antimicrobial activities and good antioxidant activities, showcasing the pharmaceutical potential of derivatives of this compound (Bhat et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the mechanism of action for “1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde” is not documented in the literature .

Future Directions

The future directions for a compound refer to potential applications and research opportunities. Unfortunately, specific future directions for “1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde” are not documented in the literature .

properties

IUPAC Name

1-methyl-2-[3-(trifluoromethyl)phenoxy]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2/c1-21-15-8-3-2-7-13(15)14(10-22)16(21)23-12-6-4-5-11(9-12)17(18,19)20/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLAHHBDMCATQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1OC3=CC=CC(=C3)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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